

Inavolisib dosing regimen in clinical trials

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Compound Focus: Inavolisib

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INAVO120 Trial Dosing Regimen

| Drug | Dose & Route | Frequency & Schedule | Additional Details |
|-------------|-----------------------|--|--------------------|
| Inavolisib | 9 mg, oral | Once daily, continuously | |
| Palbociclib | 125 mg, oral | Once daily, for 21 days, then 7 days off (28-day cycle) | |
| Fulvestrant | 500 mg, intramuscular | Day 1 & 15 of cycle 1, then Day 1 of each subsequent cycle | |

Clinical Trial Efficacy & Safety Data

The INAVO120 trial enrolled adults with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative locally advanced or metastatic breast cancer whose disease recurred on or after adjuvant endocrine therapy [1] [2]. Patients had not received prior systemic therapy for their advanced disease [1].

Primary Efficacy Outcomes

After a median follow-up of 34.2 months, the addition of **inavolisib** to the standard of care demonstrated substantial efficacy benefits [1].

| Efficacy Endpoint | Inavolisib Arm | Placebo Arm | Hazard Ratio (HR) |
|-------------------------------|----------------|-------------|-------------------|
| Median PFS (Primary Endpoint) | 17.2 months | 7.3 months | HR = 0.42 [1] |
| Median Overall Survival | 34 months | 27 months | HR = 0.67 [1] [3] |
| Objective Response Rate | 62.7% | 28% | |
| Median Time to Chemotherapy | 35.6 months | 12.6 months | HR = 0.43 [1] |

Common Adverse Events and Management

The combination regimen has a manageable safety profile, though it is associated with specific adverse events (AEs) requiring proactive management [1] [2].

| Adverse Event | Incidence (Inavolisib vs. Placebo) | Key Management Strategies |
|-----------------------|------------------------------------|--|
| Hyperglycemia | 63.4% vs. 13.5% [1] | Monitor fasting glucose pre-treatment and frequently during first cycles [2]. Use oral anti-hyperglycemics or insulin [2]. |
| Stomatitis | 51% (6% Grade 3) [2] | Use corticosteroid mouthwash for management/prophylaxis [2]. Dose interruption/reduction may be necessary [2]. |
| Diarrhea | 48% (3.7% Grade 3) [2] | Start anti-diarrheal treatment at first sign; increase oral fluids [2]. |
| Decreased Neutrophils | Most common AE [2] | Monitor blood counts [2]. |

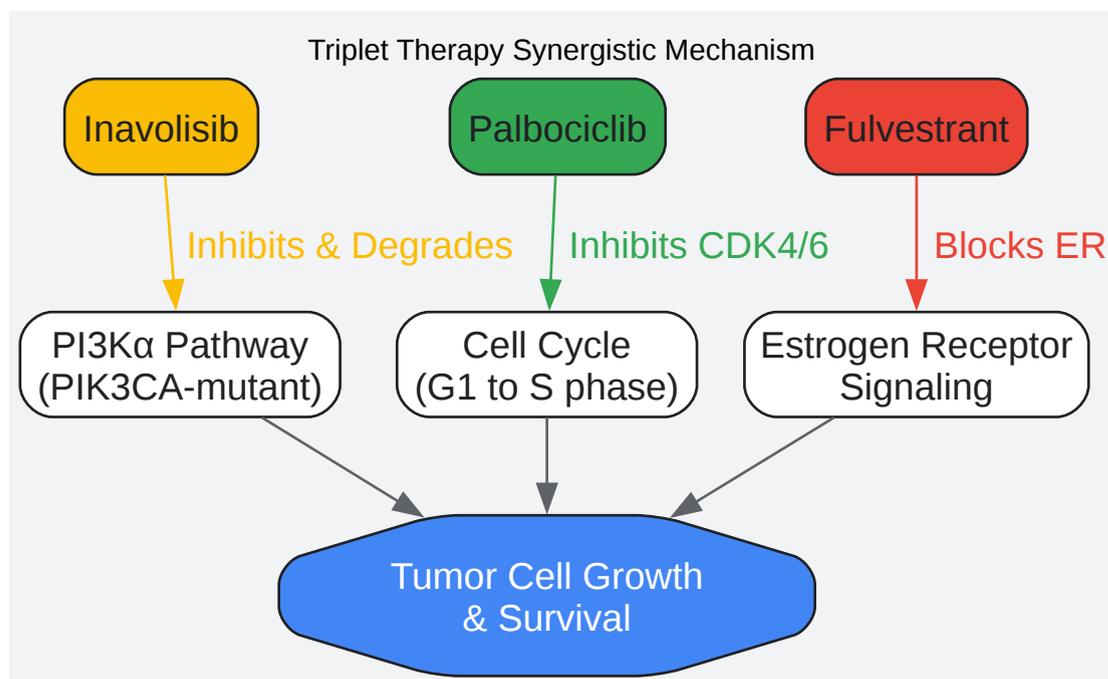
Proposed Mechanism of Action & Rationale for Combination

Inavolisib has a **dual mechanism of action**: it is not only a highly selective inhibitor of PI3K α but also induces the degradation of the mutant p110 α protein, the catalytic subunit of PI3K α [4] [5] [6]. This degradation provides a more durable suppression of the oncogenic pathway compared to inhibition alone [5].

The rationale for the triplet therapy is to simultaneously target three highly interconnected oncogenic pathways in HR+ breast cancer:

- **ER pathway** targeted by fulvestrant (an estrogen receptor antagonist).
- **CDK4/6 pathway** targeted by palbociclib (a CDK4/6 inhibitor).
- **PI3K α pathway** targeted by **inavolisib**.

Preclinical models indicate that targeting these three pathways together can enhance anti-tumor responses and delay the emergence of resistance [1] [5]. The following diagram illustrates the synergistic mechanism of this combination therapy.



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Key Experimental Protocols for Preclinical Research

For scientists studying this combination, key experimental methodologies include:

- **In Vitro Cell Proliferation and Apoptosis Assays:** Use PIK3CA-mutant breast cancer cell lines. Treat with **inavolisib** (e.g., 0.1-1000 nM), palbociclib, and fulvestrant, both alone and in combination. Assess cell viability after 72-120 hours using assays like CellTiter-Glo. Measure apoptosis via caspase-3/7 activation or Annexin V staining after 24-48 hours of treatment [5] [6].
- **Immunoblot Analysis of Pathway Modulation:** Treat cells for 1-24 hours. Analyze cell lysates by SDS-PAGE and western blotting. Key antibodies include: phospho-AKT (Ser473), total AKT, phospho-S6RP, cleaved caspase-3, and PARP. Specifically monitor the degradation of mutant p110 α protein over 24 hours [5].
- **In Vivo Xenograft Efficacy Studies:** Implant female immunodeficient mice (e.g., NSG) with PIK3CA-mutant patient-derived xenograft (PDX) tumors or cell line-derived xenografts. Randomize mice when tumors reach a specified volume (e.g., 150-200 mm³). Administer drugs: **inavolisib** (oral gavage, daily), palbociclib (oral gavage, on a schedule such as 21 days on/7 days off), and fulvestrant (subcutaneous injection, weekly or per dosing schedule). Monitor tumor volume and body weight 2-3 times weekly [5].

Conclusion and Research Implications

The 9 mg daily **inavolisib** regimen combined with palbociclib and fulvestrant represents a validated and effective standard of care for the specific patient population with PIK3CA-mutated, endocrine-resistant, HR+/HER2- advanced breast cancer [1] [3]. The robust overall survival benefit highlighted in the 2025 ASCO data solidifies its role in clinical practice [1].

For researchers, the success of this regimen underscores the importance of:

- **Genomic Testing:** Mandatory PIK3CA mutation testing at diagnosis of advanced disease to identify eligible patients [1] [3].
- **Novel Drug Mechanisms:** The efficacy of **inavolisib** validates the approach of targeted protein degradation, moving beyond simple inhibition [4] [5].
- **Future Directions:** Ongoing Phase III trials (INAVO121, INAVO122, INAVO123) are exploring **inavolisib** in other treatment combinations and settings, which may further expand its application [3].

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